Cas no 94-53-1 (Piperonylic acid)

Piperonylic acid structure
Piperonylic acid structure
Nombre del producto:Piperonylic acid
Número CAS:94-53-1
MF:C8H6O4
Megavatios:166.130842685699
MDL:MFCD00005830
CID:34751
PubChem ID:7196

Piperonylic acid Propiedades químicas y físicas

Nombre e identificación

    • Benzo[d][1,3]dioxole-5-carboxylic acid
    • 3,4-Methylenedioxybenzoic acid
    • Piperonylic acid, (3,4-Methylenedioxybenzoic acid)
    • 3,4-Methylendioxy-benzoic acid
    • 1-3-Benzodioxole-5-carboxylic acid~3,4-(Methylenedioxy)benzoic acid
    • Piperonylic acid
    • 1,3-BENZODIOXOLE-5-CARBOXYLIC ACID
    • 3,4-methylenedioxybenzenecarboxylic acid
    • 5-benzodioxolecarboxylicacid
    • heliotropicacid
    • PIPEROYLICACID
    • RARECHEM AL BO 0210
    • 3,4-(Methylenedioxy)benzoic Acid
    • Piperonylic acid (6CI, 7CI, 8CI)
    • 1,3-Dioxaindane-5-carboxylic acid
    • 2H-1,3-Benzodioxole-5-carboxylic acid
    • 3,4-Dioxymethylenebenzoic acid
    • 5-Benzodioxolecarboxylic acid
    • Heliotropic acid
    • NSC 10072
    • NSC 119055
    • Protocatechuic acid methylene ether
    • MDL: MFCD00005830
    • Renchi: 1S/C8H6O4/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2,(H,9,10)
    • Clave inchi: VDVJGIYXDVPQLP-UHFFFAOYSA-N
    • Sonrisas: O=C(C1C=C2C(OCO2)=CC=1)O
    • Brn: 150206

Atributos calculados

  • Calidad precisa: 166.02700
  • Masa isotópica única: 166.027
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 1
  • Complejidad: 192
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: nothing
  • Superficie del Polo topológico: 55.8A^2
  • Xlogp3: nothing

Propiedades experimentales

  • Color / forma: White prismatic or needle like crystals.
  • Denso: 1.3579 (rough estimate)
  • Punto de fusión: 229-231 °C (lit.)
  • Punto de ebullición: 254.32°C (rough estimate)
  • Punto de inflamación: 139.6℃
  • índice de refracción: 1.5090 (estimate)
  • Coeficiente de distribución del agua: Slightly soluble
  • PSA: 55.76000
  • Logp: 1.11350
  • Merck: 7477
  • FEMA: 2420
  • Disolución: It is slightly soluble in water, chloroform, cold ethanol and diethyl ether.

Piperonylic acid Información de Seguridad

  • Símbolo: GHS07
  • Promover:warning
  • Palabra de señal:Danger
  • Instrucciones de peligro: H315-H319
  • Declaración de advertencia: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:3
  • Código de categoría de peligro: 22-37/38-41
  • Instrucciones de Seguridad: S26-S36/37/39
  • Rtecs:DF4912765
  • Señalización de mercancías peligrosas: Xn
  • Términos de riesgo:R22; R37/38; R41
  • TSCA:Yes
  • Condiciones de almacenamiento:Store at room temperature

Piperonylic acid Datos Aduaneros

  • Código HS:29329970
  • Datos Aduaneros:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Piperonylic acid PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P33150-25g
Piperonylic acid
94-53-1
25g
¥108.0 2021-09-08
eNovation Chemicals LLC
D504459-25g
Piperonylic acid
94-53-1 97%
25g
$120 2024-05-24
Ambeed
A251901-5g
Benzo[d][1,3]dioxole-5-carboxylic acid
94-53-1 98%
5g
$5.0 2025-02-22
TargetMol Chemicals
TN6848-50mg
Piperonylic acid
94-53-1 98%
50mg
¥ 150 2023-09-15
Ambeed
A251901-500g
Benzo[d][1,3]dioxole-5-carboxylic acid
94-53-1 98%
500g
$149.0 2025-02-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB92533-50G
2H-1,3-benzodioxole-5-carboxylic acid
94-53-1 97%
50g
¥ 204.00 2023-03-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P33150-5g
Piperonylic acid
94-53-1
5g
¥38.0 2021-09-08
Life Chemicals
F3318-0150-1g
Piperonylic acid
94-53-1 95%+
1g
$21.0 2023-11-21
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P160472-25G
Piperonylic acid
94-53-1 >98.0%
25g
¥60.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P160472-100g
Piperonylic acid
94-53-1 >98.0%
100g
¥188.90 2023-09-01

Piperonylic acid Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene ,  Oxygen Catalysts: 5H-Pyrrolo[2,1-c]-1,2,4-triazolium, 6,7-dihydro-2-(2,4,6-trimethylphenyl)-, tetr… Solvents: Acetonitrile ;  1 - 24 h, rt
Referencia
Cooperative N-heterocyclic carbene (NHC) and ruthenium redox catalysis: Oxidative esterification of aldehydes with air as the terminal oxidant
Zhao, Junfeng; Mueck-Lichtenfeld, Christian; Studer, Armido, Advanced Synthesis & Catalysis, 2013, 355(6), 1098-1106

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Monosodium phosphate ,  Hydrogen peroxide ,  Sodium chlorite Solvents: Acetonitrile ,  Water ;  2 h, 15 °C
Referencia
Convergent Synthesis of Pancratistatin from Piperonal and Xylose
Dam, Johan Hygum; Madsen, Robert, European Journal of Organic Chemistry, 2009, (27), 4666-4673

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Cupric acetate ,  1,2-Bis(diphenylphosphino)benzene Solvents: 1,4-Dioxane ;  20 min, rt → 65 °C
1.2 Reagents: Triethylamine Catalysts: Palladium diacetate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  3 h, rt → 100 °C; 100 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, rt
Referencia
Tandem one-pot CO2 reduction by PMHS and silyloxycarbonylation of aryl/vinyl halides to access carboxylic acids
Paridala, Kumaraswamy; Lu, Sheng-Mei; Wang, Meng-Meng; Li, Can, Chemical Communications (Cambridge, 2018, 54(82), 11574-11577

Synthetic Routes 4

Condiciones de reacción
1.1 Solvents: Water ;  30 °C
1.2 Reagents: Sulfuric acid ;  pH 2
Referencia
Biotransformations of propenylbenzenes by an Arthrobacter sp. and its t-anethole blocked mutants
Shimoni, Eyal; Baasov, Timor; Ravid, Uzi; Shoham, Yuval, Journal of Biotechnology, 2003, 105, 61-70

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Hydrogen peroxide Catalysts: Poly(oxy-1,2-ethanediyl), α-[2-[1-(3-sulfopropyl)-1H-imidazolium-3-yl]ethyl]-ω-[… Solvents: Toluene ,  Water ;  rt; 4 h, 85 °C
Referencia
PEG1000-DAIL/toluene temperature-dependent biphasic system that regulate homogeneously catalyzed oxidation of primary alcohols to carboxylic acids
Hu, Yu Lin; Ma, Xiao Yun; Ge, Qiang; Lu, Ming, Acta Chimica Slovenica, 2010, 57(4), 927-930

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide ;  24 h, 100 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
Copper-catalyzed synthesis of aromatic carboxylic acids from arylboronic acids and acetyl acetate
Zheng, Rui; Zhou, Qizhong; Gu, Haining; Jiang, Huajiang; Wu, Jiashou; et al, Tetrahedron Letters, 2014, 55(41), 5671-5675

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Water Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: Acetonitrile ;  3 h, 10 bar, rt
Referencia
Visible-Light-Mediated Hydroxycarbonylation of Diazonium Salts
Gosset, Cyrille; Pellegrini, Sylvain; Jooris, Romain; Bousquet, Till; Pelinski, Lydie, Advanced Synthesis & Catalysis, 2018, 360(17), 3401-3405

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Sodium hydroxide ,  Benzyltrimethylammonium tribromide Solvents: Water
Referencia
Oxidation using quaternary ammonium polyhalides. V. Selective oxidation of benzyl alcohols by the use of benzyltrimethylammonium tribromide
Okamoto, Tsuyoshi; Uesugi, Takeshi; Kakinami, Takaaki; Utsunomiya, Tomohisa; Kajigaeshi, Shoji, Bulletin of the Chemical Society of Japan, 1989, 62(11), 3748-9

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: 1-Hydroxycyclohexyl phenyl ketone ,  Sodium hydroxide Solvents: 1,2-Dimethoxyethane ;  80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Referencia
Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids via Hydrogen Atom Transfer
Tan, Wen-Yun; Lu, Yi; Zhao, Jing-Feng; Chen, Wen; Zhang, Hongbin, Organic Letters, 2021, 23(17), 6648-6653

Synthetic Routes 10

Condiciones de reacción
1.1 Catalysts: Potassium carbonate ,  Platinum Solvents: Water ;  80 °C
Referencia
Platinum nanoparticles supported on polymeric ionic liquid functionalized magnetic silica: effective and reusable heterogeneous catalysts for the selective oxidation of alcohols in water
Vessally, Esmail; Ghasemisarabbadeih, Mostafa; Ekhteyari, Zeynab; Hosseinzadeh-Khanmiri, Rahim; Ghorbani-Kalhor, Ebrahim; et al, RSC Advances, 2016, 6(108), 106769-106777

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Cupric acetate ,  1,2-Bis(diphenylphosphino)benzene Solvents: 1,4-Dioxane ;  25 min, 60 °C
1.2 Reagents: Triethylamine Catalysts: Palladium diacetate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  3 h, 100 °C; 100 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  10 min, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
Referencia
Method for preparing aromatic carboxylic acid compound
, China, , ,

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  rt; 12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Referencia
Accessing N-Acyl Azoles via Oxoammonium Salt-Mediated Oxidative Amidation
Ovian, John M.; Kelly, Christopher B. ; Pistritto, Vincent A.; Leadbeater, Nicholas E., Organic Letters, 2017, 19(6), 1286-1289

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Catalysts: 2069173-90-4 Solvents: Toluene ;  12 h, 120 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referencia
Acceptorless dehydrogenation of primary alcohols to carboxylic acids by self-supported NHC-Ru single-site catalysts
Yin, Shenxiang; Zheng, Qingshu; Chen, Jie; Tu, Tao, Journal of Catalysis, 2022, 408, 165-172

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Dipropylene glycol dimethyl ether ;  rt; 10 h, 80 °C
Referencia
Green and Efficient: Oxidation of Aldehydes to Carboxylic Acids and Acid Anhydrides with Air
Liu, Kai-Jian; Fu, Yu-Ling; Xie, Long-Yong; Wu, Chao; He, Wei-Bao; et al, ACS Sustainable Chemistry & Engineering, 2018, 6(4), 4916-4921

Synthetic Routes 15

Condiciones de reacción
1.1 Reagents: Sodium carbonate ,  Oxygen Catalysts: Molybdate(4-), cupratehexa-μ3-hydroxyhexa-μ-oxododecaoxohexa-, ammonium (1:4) Solvents: Water ;  12 h, 50 °C
Referencia
An Efficient Aerobic Oxidation Protocol of Aldehydes to Carboxylic Acids in Water Catalyzed by an Inorganic-Ligand-Supported Copper Catalyst
Yu, Han; Ru, Shi; Zhai, Yongyan; Dai, Guoyong; Han, Sheng; et al, ChemCatChem, 2018, 10(6), 1253-1257

Synthetic Routes 16

Condiciones de reacción
1.1 Reagents: 2-Methyl-2-butene ,  Sodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water
Referencia
A Domino Amidation Route to Indolines and Indoles: Rapid Syntheses of Anhydrolycorinone, Hippadine, Oxoassoanine, and Pratosine
Ganton, Michael D.; Kerr, Michael A., Organic Letters, 2005, 7(21), 4777-4779

Synthetic Routes 17

Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Potassium chloride ,  1-Butanaminium, N,N,N-tributyl-, ferratehexa-μ3-hydroxyhexa-μ-oxododecaoxohexamo… Solvents: Water ;  24 h, 1 atm, 70 °C
Referencia
Selective iron-catalyzed aerobic oxidation of alcohols in water to carboxylic acids mediated by additives
Yu, Han; Ren, Jingjing; Xie, Ya; Su, Xiaofang; Wang, Aiping; et al, Green Chemistry, 2022, 24(17), 6511-6516

Synthetic Routes 18

Condiciones de reacción
1.1 Reagents: Potassium persulfate ,  Oxygen Catalysts: Molybdate(3-), chromatehexa-μ3-hydroxyhexa-μ-oxododecaoxohexa-, ammonium (1:3) Solvents: Water ;  24 h, 50 °C
Referencia
An efficient chromium(III)-catalyzed aerobic oxidation of methylarenes in water for the green preparation of corresponding acids
Jiang, Feng; Liu, Shanshan; Zhao, Wenshu; Yu, Han; Yan, Likai; et al, Dalton Transactions, 2021, 50(36), 12413-12418

Synthetic Routes 19

Condiciones de reacción
1.1 Reagents: 1-Hydroxycyclohexyl phenyl ketone ,  Sodium hydroxide Solvents: 1,2-Dimethoxyethane ;  80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Referencia
Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone
Lu, Yi; Tan, Wen-Yun; Ding, Yuzhen; Chen, Wen ; Zhang, Hongbin, Journal of Organic Chemistry, 2023, 88(13), 8114-8122

Synthetic Routes 20

Condiciones de reacción
1.1 Reagents: Sodium hydroxide ,  Permanganic acid (HMnO4), potassium salt (1:1) Catalysts: Tetramethylammonium bromide Solvents: Water ;  pH 9, 25 - 30 °C; 30 °C → 45 °C; 3 h, 40 - 45 °C
Referencia
Method for preparation of piperonylic acid with heliotropine by phase transfer catalysis oxidation
, China, , ,

Piperonylic acid Raw materials

Piperonylic acid Preparation Products

Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:94-53-1)Piperonylic acid
sfd15823
Pureza:99.9%
Cantidad:200kg
Precio ($):Informe